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Compound of Interest

Compound Name: 4-Butoxybenzenesulfonamide

CAS No.: 1138-58-5

Cat. No.: B073945 Get Quote

Executive Summary
4-Butoxybenzenesulfonamide is a significant structural motif in medicinal chemistry, serving

as a lipophilic scaffold for the design of Carbonic Anhydrase (CA) inhibitors. Unlike its purely

alkylated analog (4-butylbenzenesulfonamide), the inclusion of the ether oxygen in the butoxy

tail alters the electronic distribution of the phenyl ring and introduces a potential hydrogen bond

acceptor site. This guide details the structural encoding (SMILES), 3D conformational

landscape, and computational protocols required to model this compound for Structure-Activity

Relationship (SAR) studies.

Chemical Identity & SMILES Architecture
The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string

representation of the molecular graph. For 4-Butoxybenzenesulfonamide, the notation must

capture the para-substitution pattern and the specific oxidation state of the sulfur atom.

Canonical SMILES
CCCCOc1ccc(S(N)(=O)=O)cc1

Structural Parsing
The string can be deconstructed into three distinct pharmacophoric elements:
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Segment SMILES Component Chemical Significance

Lipophilic Tail CCCC

A butyl chain providing

hydrophobic bulk, critical for

interacting with non-polar

pockets in enzyme active sites

(e.g., the hydrophobic wall of

CA II).

Linker O

An ether linkage connecting

the tail to the aromatic core. It

acts as a weak H-bond

acceptor and increases

electron density on the ring via

the mesomeric effect (+M).

Aromatic Core c1ccc(...)cc1

A benzene ring serving as a

rigid scaffold to orient the

functional groups in a para

(1,4) configuration.

Warhead S(N)(=O)=O

The primary sulfonamide group

(

). This is the zinc-binding

group (ZBG) essential for

coordinating the catalytic

ion in metalloenzymes.

3D Conformational Landscape
Understanding the 3D geometry is a prerequisite for docking studies. The molecule is not

static; its bioactivity depends on specific low-energy conformations.

Geometric Parameters
Sulfonamide Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The
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bond angle is typically expanded (

) due to repulsion between the oxygen lone pairs, while the

angle is compressed.

Planarity: The benzene ring and the ether oxygen atoms are generally coplanar due to

conjugation. However, the sulfonamide nitrogen often deviates slightly from this plane to
optimize hydrogen bonding.

Torsional Flexibility: The butoxy tail (-O-CH2-CH2-CH2-CH3) exhibits significant rotational

freedom. In solution, it fluctuates between anti (extended) and gauche (kinked)

conformations. The anti conformation is often preferred in crystal packing to maximize Van

der Waals contact surface area.

Electronic Surface
The electrostatic potential map (ESP) reveals a distinct polarity gradient:

Negative Pole: Concentrated around the sulfonyl oxygens and the ether oxygen.

Positive Pole: Localized on the sulfonamide protons (

), making them excellent H-bond donors.

Computational Modeling Workflow
To rigorously study this molecule, one cannot rely on static 2D drawings. The following protocol

outlines the generation of a validated 3D conformer for docking simulations.

Protocol: From SMILES to Docking-Ready Ligand
Topology Generation:

Input the canonical SMILES into a chemoinformatics toolkit (e.g., RDKit or OpenBabel).

Critical Step: Protonate the sulfonamide nitrogen at physiological pH (7.4). Primary

sulfonamides are generally neutral at this pH (pKa
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10.0), so the species should remain

.

Conformer Embedding:

Use a distance geometry algorithm to generate an initial random 3D coordinate set.

Generate a conformational ensemble (e.g., 50 conformers) to sample the flexibility of the

butoxy tail.

Energy Minimization:

Apply the MMFF94 (Merck Molecular Force Field), which is parameterized well for organic

sulfonyl compounds.

Convergence Criteria: Minimize until the RMS gradient is

.

Charge Assignment:

For docking, assign Gasteiger-Marsili partial charges. The sulfur atom will carry a

significant positive partial charge, while the oxygens will be negative.

Visualization of the Workflow

Input: SMILES String
CCCCOc1ccc(S(N)(=O)=O)cc1

2D Topology
(Bond Orders & Hybridization)

 Parsing 3D Embedding
(Distance Geometry)

 Conformer Generation Energy Minimization
(MMFF94 Force Field)

 Optimization Docking-Ready Ligand
(PDBQT Format)

 Charge Assignment

Click to download full resolution via product page

Figure 1: Computational pipeline for converting the 1D SMILES representation of 4-
Butoxybenzenesulfonamide into a biologically relevant 3D structure.

Structural Applications in Drug Design
Carbonic Anhydrase Inhibition (CAI)
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Sulfonamides are the classical inhibitors of Carbonic Anhydrase (CA).[1][2] The 4-butoxy

derivative is particularly relevant for probing the hydrophobic pocket of the enzyme active site.

Mechanism: The deprotonated sulfonamide nitrogen (

) coordinates directly to the

ion in the active site, displacing the catalytic water molecule/hydroxide ion.

SAR of the Butoxy Tail: The active site of human CA II contains a hydrophobic patch formed

by residues Val121, Leu198, and Trp209. The butoxy chain of the ligand extends into this

pocket, establishing hydrophobic Van der Waals interactions that stabilize the binding

complex. This interaction often increases potency compared to shorter analogs (e.g.,

methoxy) by displacing "high-energy" water molecules from the hydrophobic surface.

Physicochemical Properties Summary[1][3][4][5]
Property Value (Predicted) Implication

Molecular Weight 229.29 g/mol
Fragment-like, suitable for lead

optimization.

LogP (Lipophilicity) ~2.1 - 2.5
Moderate lipophilicity ensures

good membrane permeability.

H-Bond Donors 1 (NH2)
Critical for Zn-binding and

interaction with Thr199.

H-Bond Acceptors 3 (O=S=O, -O-)

The ether oxygen adds an

acceptor site absent in alkyl

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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